molecular formula C12H7Br3 B1596009 3,4',5-Tribromobiphenyl CAS No. 72416-87-6

3,4',5-Tribromobiphenyl

Cat. No.: B1596009
CAS No.: 72416-87-6
M. Wt: 390.9 g/mol
InChI Key: PMLLBFUHDNYTAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3,4’,5-Tribromobiphenyl is C12H7Br3 . The InChI string is InChI=1S/C12H7Br3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H and the SMILES string is C1=CC(=CC=C1C2=CC(=CC(=C2)Br)Br)Br .


Physical and Chemical Properties Analysis

The molecular weight of 3,4’,5-Tribromobiphenyl is 390.90 g/mol . Other physical and chemical properties such as solubility, boiling point, and melting point are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structural Analysis : New compounds involving 3,4',5-Tribromobiphenyl derivatives, such as europium(III) complexes, have been synthesized and characterized. These complexes, like Eu(PBI)3.L, demonstrate interesting properties including luminescent properties and unique coordination polyhedron structures, indicating potential applications in materials science and photonics (Biju, Raj, Reddy, & Kariuki, 2006).

Materials Science and Engineering

  • Corrosion Control : Research has shown that compounds related to this compound, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, can effectively inhibit corrosion of mild steel in acidic environments. This suggests potential applications in the development of corrosion-resistant materials and coatings (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

  • Molecular Rotors and Dynamics : Studies on biphenylene derivatives have contributed to understanding molecular rotors' dynamics in solid states. Such research can inform the development of novel materials with dynamic properties, such as responsive or adaptive materials (O'Brien, Karlen, Khan, & Garcia‐Garibay, 2010).

Photonics and Electronics

  • Organic Light-Emitting Diodes (OLEDs) : Biphenyl derivatives similar to this compound have been used to develop materials for phosphorescent OLEDs. These materials, such as TBBI and Me-TBBI, show promise in enhancing the performance of OLEDs, suggesting potential in display technology and lighting (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).

Advanced Applications in Chemistry

  • Supramolecular Chemistry : Research on supramolecular dendrimers incorporating phenylpropyl ether-based units shows the potential of these structures in designing advanced molecular systems. Such systems could have applications in drug delivery, nanotechnology, and materials science (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).

  • derivatives of dihydropyridines, which are structurally related to this compound, have contributed to understanding intramolecular electron transfer processes in photochemistry. These insights are valuable for developing photolabile drugs and designing photoinduced electron-transfer systems, which can have applications in solar energy conversion and photoresponsive materials (Fasani, Fagnoni, Dondi, & Albini, 2006).

Mechanism of Action

Safety and Hazards

3,4’,5-Tribromobiphenyl is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also known to be toxic and persistent in the environment .

Biochemical Analysis

Biochemical Properties

3,4’,5-Tribromobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. One of the primary interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. When 3,4’,5-Tribromobiphenyl binds to AhR, it activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons.

Cellular Effects

3,4’,5-Tribromobiphenyl has notable effects on various cell types and cellular processes. It can interfere with human metabolism by producing highly reactive intermediates during detoxification or by binding to specific enzymes, receptors, and membranes . This interference can lead to metabolic disruption, affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to 3,4’,5-Tribromobiphenyl may cause symptoms such as nausea, abdominal pain, loss of appetite, joint pain, fatigue, and weakness .

Molecular Mechanism

The molecular mechanism of 3,4’,5-Tribromobiphenyl involves its binding interactions with biomolecules and its role as an enzyme activator. By binding to the AhR, 3,4’,5-Tribromobiphenyl activates the transcription of genes involved in xenobiotic metabolism . This activation leads to the production of enzymes that metabolize and detoxify harmful compounds. Additionally, 3,4’,5-Tribromobiphenyl can mediate toxic effects by disrupting normal cellular functions and inducing oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’,5-Tribromobiphenyl can change over time. The compound’s stability and degradation are crucial factors in determining its long-term impact on cellular function. Studies have shown that 3,4’,5-Tribromobiphenyl can persist in the environment and accumulate in lipid-rich tissues, such as the liver and adipose tissue . This accumulation can lead to prolonged exposure and potential long-term effects on cellular health.

Dosage Effects in Animal Models

The effects of 3,4’,5-Tribromobiphenyl vary with different dosages in animal models. At lower doses, the compound may cause mild metabolic disruptions, while higher doses can lead to severe toxic effects. Studies have shown that high doses of 3,4’,5-Tribromobiphenyl can cause weight loss, skin disorders, and adverse effects on the liver, kidneys, and thyroid gland . These findings highlight the importance of understanding the dosage-dependent effects of this compound in animal models.

Metabolic Pathways

3,4’,5-Tribromobiphenyl is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for xenobiotic metabolism. The compound can be absorbed via oral, inhalation, and dermal routes and tends to accumulate in lipid-rich tissues due to its lipophilic nature . This accumulation can affect metabolic flux and alter metabolite levels, leading to potential health risks.

Transport and Distribution

Within cells and tissues, 3,4’,5-Tribromobiphenyl is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver, adipose tissue, and breast milk . This distribution pattern can influence the compound’s localization and accumulation, affecting its overall impact on cellular health.

Subcellular Localization

The subcellular localization of 3,4’,5-Tribromobiphenyl is primarily within the cell membrane . This localization can affect the compound’s activity and function, as it interacts with membrane-bound receptors and enzymes. The targeting signals and post-translational modifications that direct 3,4’,5-Tribromobiphenyl to specific compartments or organelles are essential for understanding its precise role in cellular processes.

Properties

IUPAC Name

1,3-dibromo-5-(4-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLLBFUHDNYTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222712
Record name 1,1'-Biphenyl, 3,4',5-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72416-87-6
Record name 3,4',5-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072416876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3,4',5-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4',5-Tribromobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4',5-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O51T1CC66O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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